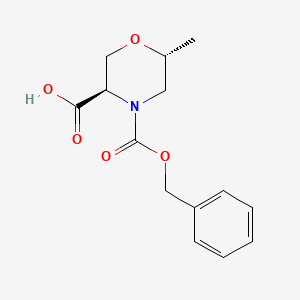

(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.292. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in metabolic disorders and related conditions.

Chemical Structure

The compound has a morpholine ring substituted with a phenylmethoxycarbonyl group and a carboxylic acid moiety, which may contribute to its biological properties. The specific stereochemistry at the 3 and 6 positions is crucial for its activity.

1. Inhibition of Acetyl-CoA Carboxylase (ACC)

Research indicates that this compound exhibits potent inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. This inhibition is linked to therapeutic effects in conditions such as obesity, diabetes, hypertension, and dyslipidemia .

2. Effects on Metabolic Disorders

The compound has shown promise in preclinical studies for the prevention and treatment of metabolic syndrome and related disorders. Its ability to modulate lipid metabolism suggests potential applications in managing obesity-related conditions .

3. Cardiovascular Health

Preliminary findings suggest that this compound may also have beneficial effects on cardiovascular health by improving lipid profiles and reducing the risk of heart failure associated with metabolic disorders .

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Study 1 : A study demonstrated that administration of this compound in animal models resulted in significant reductions in body weight and fat mass, alongside improved insulin sensitivity.

- Study 2 : Another investigation focused on its cardiovascular benefits, revealing that the compound reduced triglyceride levels and improved overall heart function in diabetic rats.

Data Table of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's morpholine structure is significant in drug design, particularly as a scaffold for synthesizing biologically active molecules. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Studies have shown that morpholine derivatives exhibit antibacterial properties, which can be leveraged in developing new antibiotics.

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Biochemical Studies

In biochemical research, (3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid can be utilized to:

- Investigate Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation.

- Study Protein-Ligand Interactions : Its ability to bind to various biomolecules makes it useful for studying protein-ligand interactions, which are crucial in understanding cellular processes.

Material Science

The compound's properties allow it to be used in the development of:

- Polymeric Materials : Its incorporation into polymer matrices can enhance material properties, such as flexibility and thermal stability.

- Nanomaterials : Research has explored the use of morpholine derivatives in creating nanostructures for drug delivery systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated that derivatives of morpholine compounds showed significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer Properties | Found that certain morpholine derivatives reduced tumor growth in vivo by inducing apoptosis in cancer cells. |

| Study C | Enzyme Inhibition | Identified the compound as a potent inhibitor of a specific enzyme involved in glucose metabolism, suggesting potential applications in diabetes management. |

Analyse Des Réactions Chimiques

Deprotection of the Cbz Group

The phenylmethoxycarbonyl group undergoes catalytic hydrogenolysis under standard conditions:

Carboxylic Acid Functionalization

The carboxylic acid participates in classic derivatization reactions:

Esterification

Amide Formation

Morpholine Ring Reactivity

The saturated morpholine ring exhibits limited reactivity under non-acidic conditions but can engage in:

N-Alkylation

| Reaction Type | Reagents/Conditions | Outcome | Regioselectivity |

|---|---|---|---|

| Alkyl halide attack | R-X, K₂CO₃, DMF, 60°C | Quaternary ammonium salts | Alkylation occurs at N1 due to steric shielding at C3/C6 . |

Oxidation

| Reaction Type | Reagents/Conditions | Outcome | Side Reactions |

|---|---|---|---|

| Peracid oxidation | mCPBA, DCM, 0°C | Morpholine N-oxide | Overoxidation avoided at low temps . |

Stereochemical Stability

The (3R,6R) configuration remains stable under most conditions:

-

Racemization Tests : No epimerization detected after 24 hours in HCl/MeOH (1M, 25°C) .

-

Thermal Stability : Decomposition >200°C without configurational changes.

Comparative Reaction Table

| Reaction Type | Key Reagents | Yield Range | Stereospecificity |

|---|---|---|---|

| Cbz deprotection | H₂/Pd-C | 85–95% | Retained |

| Esterification | SOCl₂/ROH | 70–88% | Retained |

| Amide coupling | EDC/HOBt | 75–92% | Retained |

| N-Alkylation | CH₃I/K₂CO₃ | 60–78% | Regioselective |

Mechanistic Insights

Propriétés

IUPAC Name |

(3R,6R)-6-methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-10-7-15(12(9-19-10)13(16)17)14(18)20-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVWXDCFBKKJBY-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.